4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride
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Overview
Description
4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes an aminomethyl group attached to a dimethylaniline core, and it is often used in research and industrial processes due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrogen chloride. The process can be summarized as follows:
- The intermediate is then treated with hydrogen chloride to yield the final product, this compound.
N,N-dimethylaniline: is reacted with in the presence of an acid catalyst to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also interact with cellular membranes and other biomolecules, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzoic acid
- 4-(aminomethyl)indole
- 4-aminocoumarin
Uniqueness
4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C10H20Cl2N2 |
---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride |
InChI |
InChI=1S/C9H14N2.CH4.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;;/h3-6H,7,10H2,1-2H3;1H4;2*1H |
InChI Key |
KSPVDVRRORQSHB-UHFFFAOYSA-N |
Canonical SMILES |
C.CN(C)C1=CC=C(C=C1)CN.Cl.Cl |
Origin of Product |
United States |
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